5-Methyl-5-nonanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

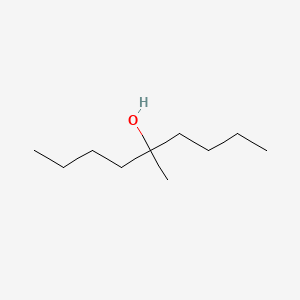

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylnonan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-8-10(3,11)9-7-5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSIGVZAVLOKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187557 | |

| Record name | 5-Methyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33933-78-7 | |

| Record name | 5-Methyl-5-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33933-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033933787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-5-nonanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 5-Methyl-5-nonanol, a tertiary alcohol with potential applications in various fields of chemical synthesis and research. This document includes a summary of its core properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Core Chemical and Physical Properties

This compound, with the CAS number 33933-78-7, is a C10 aliphatic alcohol.[1][2][3] Its structure features a hydroxyl group attached to a tertiary carbon, which influences its reactivity and physical characteristics. The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₂₂O | |

| Molecular Weight | 158.28 | g/mol |

| Density | 0.82 | g/cm³ |

| Boiling Point | 201.3 | °C at 760 mmHg |

| Flash Point | 81.1 | °C |

| Refractive Index | 1.434 | |

| LogP | 3.11780 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established organic chemistry principles for the synthesis and analysis of tertiary alcohols.

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of tertiary alcohols.[1][4][5] This protocol describes the synthesis of this compound from 5-nonanone (B165733) and a methyl Grignard reagent.

Materials:

-

5-Nonanone

-

Methylmagnesium bromide (or methylmagnesium chloride) solution in THF or diethyl ether

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus must be flame-dried or oven-dried to ensure anhydrous conditions. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: 5-Nonanone is dissolved in anhydrous diethyl ether or THF and placed in the round-bottom flask. The flask is cooled in an ice bath.

-

Grignard Reagent Addition: The methylmagnesium bromide solution is added to the dropping funnel. It is then added dropwise to the stirred solution of 5-nonanone over a period of 30-60 minutes, maintaining the reaction temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while stirring in an ice bath. This will hydrolyze the magnesium alkoxide intermediate.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is washed sequentially with saturated aqueous NH₄Cl solution and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Distillation

The crude product can be purified by simple or vacuum distillation to obtain high-purity this compound.

Materials:

-

Crude this compound

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

The crude this compound is placed in the distilling flask along with boiling chips or a magnetic stir bar.

-

The distillation apparatus is assembled.

-

The flask is heated, and the fraction that distills at the boiling point of this compound (approximately 201.3 °C at atmospheric pressure) is collected. For higher boiling point liquids, vacuum distillation is recommended to prevent decomposition.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

1. Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of the purified liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The IR spectrum is recorded.

-

Expected Absorptions:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H stretching bands just below 3000 cm⁻¹.

-

A C-O stretching band in the region of 1100-1200 cm⁻¹.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded.

-

Expected ¹H NMR Signals: The spectrum will show signals corresponding to the different types of protons in the molecule, with characteristic chemical shifts and splitting patterns for the methyl, methylene, and hydroxyl protons.

-

Expected ¹³C NMR Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule.

3. Mass Spectrometry (MS):

-

Data Acquisition: The mass spectrum of the compound is obtained.

-

Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for a tertiary alcohol, which can help confirm the structure. The NIST WebBook provides mass spectral data for this compound.[3]

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physical Properties of 5-Methyl-5-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-nonanol, a tertiary alcohol, presents a unique set of physical properties that are of interest in various chemical and pharmaceutical applications. Its structure, characterized by a central carbon atom bonded to a hydroxyl group, a methyl group, and two butyl chains, influences its behavior as a solvent, reactant, and potential pharmacophore. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visual representation of the characterization workflow.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined and reported in the literature, others are estimated or require experimental confirmation for specific laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | --INVALID-LINK--[1] |

| Molecular Weight | 158.28 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 33933-78-7 | --INVALID-LINK--[3] |

| Appearance | Not specified; likely a liquid at room temperature | General properties of similar alcohols |

| Density | 0.828 g/cm³ | --INVALID-LINK--[4] |

| Boiling Point | Not experimentally determined; requires evaluation | |

| Melting Point | Not experimentally determined; requires evaluation | |

| Refractive Index | 1.434 | --INVALID-LINK-- |

| Solubility in Water | Expected to be low to immiscible | --INVALID-LINK--[5] |

Experimental Protocols

The following section details the methodologies for the experimental determination of the key physical properties of this compound.

Determination of Density

The density of a liquid can be determined using several methods, with the choice often depending on the required accuracy and sample volume.

-

Hydrometer Method: A direct and rapid method for determining density.

-

Ensure the this compound sample is free of air bubbles and at a constant, recorded temperature.

-

Gently lower a hydrometer of the appropriate range into a graduated cylinder containing the sample.

-

Allow the hydrometer to float freely without touching the sides of the cylinder.

-

Read the density value from the scale at the point where the surface of the liquid meets the hydrometer stem.

-

-

Pycnometer Method: A more accurate method involving the determination of the mass of a known volume of the liquid.

-

Clean and dry a pycnometer (a specific gravity bottle) of a known volume.

-

Determine the mass of the empty, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped, and cap it.

-

Bring the filled pycnometer to a constant temperature in a water bath.

-

Remove any excess liquid that has expanded and re-weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity.

-

Micro Boiling Point Determination (Capillary Method): Suitable for small sample volumes.[6]

-

Place a small amount (a few drops) of this compound into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly slowly in a heating bath (e.g., a Thiele tube with heating oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Stop heating when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube as it cools.[6]

-

-

Simple Distillation Method: A standard method for larger sample volumes that also serves to purify the liquid.[7]

-

Set up a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.

-

Place a volume of this compound in the distillation flask along with boiling chips.

-

Heat the flask gently.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature on the thermometer placed at the vapor outlet.[7]

-

Determination of Melting Point

As this compound is likely a liquid at room temperature, its melting point (or freezing point) will be below ambient temperature.

-

Cooling Curve Method:

-

Place a sample of this compound in a test tube fitted with a thermometer and a stirrer.

-

Immerse the test tube in a cooling bath (e.g., an ice-salt mixture or a cryostat).

-

Record the temperature at regular intervals as the liquid cools and solidifies, while continuously stirring.

-

Plot a graph of temperature versus time. The plateau in the cooling curve indicates the freezing point (melting point).

-

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the liquid and is a sensitive measure of purity.

-

Abbe Refractometer Method:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow the sample to reach thermal equilibrium with the instrument (typically at 20°C or 25°C).

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the instrument's scale.[8]

-

Determination of Solubility in Water

The solubility of an alcohol in water is influenced by the length of its carbon chain.[5]

-

Qualitative Assessment:

-

In a test tube, add a small, measured volume (e.g., 1 mL) of this compound.

-

To this, add a small, measured volume (e.g., 1 mL) of distilled water.

-

Agitate the mixture vigorously.

-

Observe if a single, clear phase (miscible/soluble) or two distinct layers (immiscible/insoluble) are formed. The formation of a cloudy suspension may indicate partial solubility.

-

-

Quantitative Assessment (Shake-Flask Method):

-

Create a saturated solution of this compound in water by adding an excess of the alcohol to a known volume of water in a sealed flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed until the two phases have clearly separated.

-

Carefully withdraw a known volume of the aqueous layer.

-

Determine the concentration of this compound in the aqueous sample using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid organic compound such as this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | C10H22O | CID 141860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-4-nonanol | C10H22O | CID 53435883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:33933-78-7 | Chemsrc [chemsrc.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. britannica.com [britannica.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-depth Technical Guide to 5-Methyl-5-nonanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 5-Methyl-5-nonanol, a tertiary alcohol. The information is presented to support research and development activities where this compound may be utilized as a reagent, intermediate, or reference standard.

Physicochemical Data Summary

The core quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular characteristics.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₂₂O | [1][2][3][4] |

| Molecular Weight | 158.2811 g/mol | [1][2] |

| Synonyms | 2-Butyl-2-hexanol, Di-n-butyl methyl carbinol | [1][3][4] |

| CAS Registry Number | 33933-78-7 | [1][3] |

| Boiling Point | 201.3°C at 760 mmHg | [5] |

| Flash Point | 81.1°C | [5] |

| Density | 0.82 g/cm³ | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly specific to the objectives of a given research endeavor. Such protocols are typically documented in peer-reviewed scientific literature and patents. A general synthesis approach may involve the Grignard reaction between a suitable ketone, such as 5-nonanone, and a methylmagnesium halide, or alternatively, the reaction of an ester with an excess of a butylmagnesium halide. For precise analytical procedures, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed, with specific parameters (e.g., column type, temperature program, solvent) tailored to the analytical goals.

Identifier Relationship Diagram

The following diagram illustrates the logical relationships between the various identifiers for this compound, providing a clear visual representation of how the compound is cataloged and referenced in chemical databases.

References

IUPAC name for 5-Methyl-5-nonanol

An In-depth Technical Guide to 5-Methyl-5-nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a tertiary alcohol with potential applications in various fields of chemical synthesis and research. This document details its chemical and physical properties, a standard synthesis protocol, and discusses its relevance in the context of chemical biology and drug design.

This compound, also known by its IUPAC name 5-methylnonan-5-ol , is a valuable building block in organic synthesis.[1][2] Its tertiary alcohol structure provides a unique steric and electronic environment for further chemical transformations. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-methylnonan-5-ol | [1] |

| CAS Number | 33933-78-7 | [1][2] |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1] |

| Density | 0.82 g/cm³ | [] |

| Boiling Point | 201.3 °C at 760 mmHg | |

| Flash Point | 81.1 °C |

| LogP (Octanol/Water) | 3.11780 | |

Safety and Hazard Information

This compound is associated with the following GHS hazard classifications based on aggregated data:

Standard precautionary measures, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this chemical. All work should be conducted in a well-ventilated fume hood.[4]

Synthesis of this compound

The most common and versatile method for synthesizing tertiary alcohols is the Grignard reaction.[4][5][6] This involves the nucleophilic addition of a Grignard reagent to a ketone. For this compound, two primary retrosynthetic pathways are viable, as illustrated in the workflow diagram below. The following protocol details the synthesis from 5-nonanone (B165733) and a methyl Grignard reagent.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from 5-nonanone.

Materials:

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

5-Nonanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.[4]

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the flask to initiate the reaction, which is indicated by bubbling or cloudiness.

-

Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[7]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of methylmagnesium iodide.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 5-nonanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution dropwise.

-

Transfer the mixture to a separatory funnel. The desired product will be in the ether layer.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash them with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Applications and Relevance in Drug Development

While specific applications of this compound in drug development are not widely documented, its structural motifs are relevant to medicinal chemistry.

Role of Methyl Groups in Drug Design: The introduction of a methyl group is a critical strategy in lead optimization.[8] Methyl groups can significantly modulate a molecule's physicochemical properties, including its lipophilicity, conformation, and metabolic stability.[8] The tertiary alcohol moiety in this compound, featuring a quaternary carbon, provides a stable scaffold that can be used to introduce steric bulk or serve as a synthetic handle for creating more complex molecules.

Structural Analogy to Bioactive Molecules: The biological activity of structurally similar molecules can provide insight into potential applications. For instance, the isomer 4-Methyl-5-nonanol is a known component of the aggregation pheromone for the red palm weevil, a significant agricultural pest.[9][10] This pheromone interacts with specific olfactory receptors in the insect, triggering a behavioral response.[10] The study of such semiochemicals is a cornerstone of chemical ecology and integrated pest management program development.[10] This highlights how a simple aliphatic alcohol can possess potent and specific biological activity.

The exploration of simple, chiral alcohols like this compound and its isomers could yield novel bioactive compounds. Its synthesis provides a foundational technique for creating libraries of related structures for screening in drug discovery or agrochemical research. Researchers can leverage this compound as a starting material or fragment to build more elaborate molecules with tailored biological or physical properties.

References

- 1. This compound | C10H22O | CID 141860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nonanol, 5-methyl- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 5-Methyl-5-nonanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-5-nonanol, a tertiary alcohol relevant in various chemical and pharmaceutical contexts. In the absence of extensive, publicly available quantitative solubility data, this document outlines the predicted solubility of this compound in common classes of organic solvents based on fundamental physicochemical principles. Furthermore, it furnishes a detailed, standardized experimental protocol for the precise determination of its solubility, enabling researchers to generate robust in-house data. The guide is supplemented with clear visualizations to illustrate solubility principles and experimental workflows, serving as a foundational resource for laboratory applications.

Introduction and Physicochemical Properties

This compound (CAS: 33933-78-7) is a ten-carbon tertiary alcohol.[1][2] Its molecular structure, featuring a central carbon atom bonded to a hydroxyl group, a methyl group, and two butyl chains, dictates its physical and chemical properties, including its solubility. The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding, while the substantial C10 nonpolar aliphatic structure results in significant van der Waals forces.[3] This amphiphilic nature governs its interaction with different solvents. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and purification processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1] |

| IUPAC Name | 5-methylnonan-5-ol | [2] |

| Structure | CCCCC(C)(O)CCCC | [2] |

| Appearance | Liquid (at standard conditions) | |

| LogP (Octanol/Water) | 3.1 - 3.5 | [4] |

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. For this compound, the interplay between its polar hydroxyl group and its large nonpolar alkyl body is the key determinant of its solubility profile.

The following diagram illustrates the key molecular features of this compound and how they are predicted to interact with different solvent classes.

Table 2: Predicted Qualitative Solubility of this compound in Organic Solvents

Disclaimer: The following data is predictive and based on chemical principles. Quantitative experimental validation is required for precise measurements.

| Solvent Class | Example Solvents | Dominant Solute-Solvent Interactions | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole, van der Waals | Good to Moderate | The hydroxyl group can hydrogen bond with the solvent. However, the large nonpolar tail can disrupt solvent-solvent hydrogen bonds, limiting miscibility compared to smaller alcohols. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Dipole-dipole, Hydrogen bond acceptance, van der Waals | High | The solvent's polar group interacts favorably with the solute's -OH group. The solvent's organic portion interacts well with the C10 tail, leading to strong overall solvation. |

| Nonpolar | Hexane, Heptane, Toluene, Carbon Tetrachloride | van der Waals forces | Very High / Miscible | The dominant nonpolar C10 structure of this compound has very strong favorable van der Waals interactions with nonpolar solvents, overcoming the dissimilarity of the small polar -OH group. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[5]

Standard Operating Procedure: Isothermal Shake-Flask Solubility Determination

1. Scope: This protocol describes the procedure for determining the equilibrium solubility of a liquid solute (this compound) in an organic solvent at a specified temperature.

2. Principle: A supersaturated solution is created by adding an excess of the solute to the solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. After equilibrium is established, the undissolved solute is separated, and the concentration of the solute in the saturated liquid phase is quantified using a suitable analytical method, such as Gas Chromatography (GC).

3. Apparatus and Materials:

-

Isothermal orbital shaker or temperature-controlled water bath with shaking capabilities.

-

Analytical balance (±0.1 mg precision).

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL).

-

Calibrated positive displacement pipettes or gas-tight syringes.

-

Centrifuge capable of holding the sample vials.

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

-

Volumetric flasks (Class A).

-

Syringe filters (PTFE, 0.22 µm).

-

Reagents: this compound (purity >98%), high-purity organic solvents (HPLC or analytical grade), internal standard for GC analysis (e.g., n-dodecane).

4. Experimental Workflow:

The following diagram outlines the key steps in the experimental procedure.

5. Detailed Procedure:

-

Preparation: Add a precisely known volume (e.g., 10.0 mL) of the desired organic solvent into a glass vial.

-

Solute Addition: Add an excess amount of this compound to the vial. A volume of approximately 1-2 mL is typically sufficient to ensure an excess undissolved phase remains at equilibrium.

-

Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours).

-

Equilibrium Verification: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements yield statistically identical concentration values.

-

Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow coarse separation. Then, centrifuge the vials (e.g., at 3000 rpm for 20 minutes) to ensure complete separation of the undissolved solute.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe.

-

Analysis Sample Preparation: Accurately dilute a known volume of the supernatant with the pure solvent in a volumetric flask. Add a precise amount of an appropriate internal standard.

-

Quantification: Analyze the prepared sample by GC-FID. A calibration curve for this compound with the internal standard must be prepared beforehand.

6. Data Analysis: Calculate the concentration of this compound in the saturated solution using the calibration curve. The solubility is reported in units such as mg/mL, g/100 g solvent, or mol/L at the specified temperature.

Conclusion

References

discovery and history of 5-Methyl-5-nonanol

Introduction

5-Methyl-5-nonanol is a tertiary alcohol that, while not having a storied history of a singular "discovery," represents a classic example of a molecule synthesized through well-established principles of organic chemistry. Its existence and preparation are a direct result of the development of powerful carbon-carbon bond-forming reactions, most notably the Grignard reaction. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, a detailed experimental protocol for its synthesis, and its characterization data. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a technical understanding of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-methylnonan-5-ol | [1] |

| Synonyms | 2-Butyl-2-hexanol, Di-n-butyl methyl carbinol | [1][2][3] |

| CAS Number | 33933-78-7 | [1][2] |

| Molecular Formula | C₁₀H₂₂O | [1][2][3] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| Density | 0.82 g/cm³ | [4] |

| Boiling Point | 201.3 °C at 760 mmHg | [4] |

| Refractive Index | 1.434 | [4] |

| logP (Octanol/Water) | 3.11780 | [4] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Source |

| IR (Infrared) | Broad peak characteristic of an O-H stretch (alcohol), peaks for C-H stretching and bending. Available on NIST WebBook and PubChem. | [1][2] |

| Mass Spec (GC-MS) | Molecular ion peak and fragmentation pattern consistent with the structure. Data available from NIST. | [1][2] |

| ¹H NMR | Signals corresponding to the different proton environments in the molecule. Data available on PubChem. | [1] |

| ¹³C NMR | Signals corresponding to the different carbon environments in the molecule. Data available on PubChem. | [1] |

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful organometallic reaction allows for the formation of a new carbon-carbon bond. In this case, a Grignard reagent, butylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone, 2-hexanone (B1666271). A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Hexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent (Butylmagnesium Bromide):

-

A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is flame-dried to ensure all moisture is removed.

-

Magnesium turnings are added to the flask, along with a small crystal of iodine to activate the magnesium surface.

-

A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to the magnesium suspension under a nitrogen atmosphere.

-

The reaction is initiated, if necessary, with gentle heating. The addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 2-Hexanone:

-

A solution of 2-hexanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (using an ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion.

-

-

Workup and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation to yield pure this compound.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

The chemical transformation occurring during the synthesis is depicted in the following diagram.

Caption: Chemical pathway for the Grignard synthesis.

Conclusion

This compound serves as an excellent model for understanding the synthesis and properties of tertiary alcohols. While it lacks a singular historical discovery narrative, its study provides valuable insights into fundamental organic synthesis methodologies that are critical for the development of new chemical entities. This guide has provided the essential technical data and a detailed experimental protocol to facilitate its synthesis and characterization in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methyl-5-nonanol from 5-nonanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol 5-Methyl-5-nonanol via the Grignard reaction of 5-nonanone (B165733) with methylmagnesium bromide. The procedure outlines the necessary reagents, equipment, reaction conditions, and purification methods. A comprehensive data summary and a visual representation of the experimental workflow are included to facilitate ease of use and reproducibility for researchers in organic synthesis and drug development.

Introduction

Tertiary alcohols are important structural motifs in many pharmaceutical compounds and are valuable intermediates in organic synthesis. The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds, providing a straightforward route to tertiary alcohols from ketones and organomagnesium halides.[1][2] In this application note, we describe the synthesis of this compound, a tertiary alcohol, by the nucleophilic addition of a methyl group from methylmagnesium bromide to the carbonyl carbon of 5-nonanone.[3][4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 5-Nonanone | 1.0 eq | Stoichiometric baseline |

| Methylmagnesium Bromide | 1.1 - 1.5 eq | General Grignard protocols suggest a slight excess of the Grignard reagent to ensure full conversion. |

| Anhydrous Diethyl Ether | Sufficient to dissolve reactants | Common solvent for Grignard reactions. |

| Product | ||

| This compound | ||

| Molecular Formula | C10H22O | [N/A] |

| Molecular Weight | 158.28 g/mol | [N/A] |

| Boiling Point | Approx. 190-195 °C at atmospheric pressure | Estimated based on structurally similar tertiary alcohols. |

| Reaction Conditions | ||

| Reaction Temperature | 0 °C to room temperature | Typical for Grignard additions to ketones. |

| Reaction Time | 1-3 hours | General estimate for complete reaction. |

| Work-up Reagents | ||

| Saturated NH4Cl (aq) or dilute HCl | Sufficient to quench the reaction | Used to protonate the alkoxide and dissolve magnesium salts. |

| Diethyl Ether | For extraction | |

| Saturated NaHCO3 (aq) | For washing (if acid is used) | To neutralize any remaining acid. |

| Brine | For washing | To remove water from the organic layer. |

| Anhydrous Na2SO4 or MgSO4 | For drying | To remove residual water from the organic phase. |

| Yield | ||

| Expected Yield | 80-95% | Based on typical yields for Grignard reactions with aliphatic ketones. |

Experimental Protocol

Materials:

-

5-nonanone

-

Methylmagnesium bromide (solution in diethyl ether, e.g., 3.0 M)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution or dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution (if using HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 5-nonanone in anhydrous diethyl ether under an inert atmosphere.

-

Cool the flask in an ice bath to 0 °C.

-

-

Grignard Reagent Addition:

-

Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of 5-nonanone. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 1-3 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up (Quenching):

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and the unreacted Grignard reagent. This will form a white precipitate of magnesium salts. Alternatively, dilute hydrochloric acid can be used until the aqueous layer is acidic.

-

Stir the mixture until the precipitate dissolves (if using acid) or until two clear layers are formed.

-

-

Extraction and Washing:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine all the organic extracts.

-

If acidic work-up was used, wash the combined organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. If neutral work-up (NH4Cl) was used, wash with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the expected temperature for this compound. Alternatively, column chromatography on silica (B1680970) gel can be used for purification.

-

Mandatory Visualization

Caption: Experimental Workflow for the Synthesis of this compound.

References

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 5-Methyl-5-nonanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-5-nonanol is a tertiary alcohol with the chemical formula C10H22O.[][2][3] It serves as a valuable intermediate in organic synthesis and as a building block for more complex molecules. This document provides a detailed protocol for the preparation of this compound through the nucleophilic addition of a Grignard reagent to a ketone. The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for this synthesis.[4][5] The chosen pathway involves the reaction of n-butylmagnesium bromide with 2-pentanone, followed by an aqueous work-up to yield the desired tertiary alcohol.[6]

Reaction Scheme

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: n-Butyl bromide reacts with magnesium metal in anhydrous ether to form n-butylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 2-pentanone. Subsequent protonation during work-up yields this compound.

Overall Reaction: CH₃(CH₂)₃Br + Mg → CH₃(CH₂)₃MgBr CH₃(CH₂)₃MgBr + CH₃C(O)(CH₂)₂CH₃ → [CH₃(CH₂)₃]₂C(OMgBr)CH₃ [CH₃(CH₂)₃]₂C(OMgBr)CH₃ + H₃O⁺ → CH₃(CH₂)₃C(OH)(CH₃)(CH₂)₃CH₃ + Mg(OH)Br

Data Summary

The following table summarizes the key physical properties of the target compound and typical quantitative data for this type of Grignard synthesis.

| Parameter | Value | Reference(s) |

| Compound Name | This compound | [][2] |

| Synonyms | Di-n-butyl methyl carbinol, 2-Butyl-2-hexanol | [][2] |

| Molecular Formula | C₁₀H₂₂O | [][2][3] |

| Molecular Weight | 158.28 g/mol | [][3][7] |

| Appearance | Liquid | - |

| Density | 0.82 g/cm³ | [] |

| Theoretical Yield | Based on 0.1 mol limiting reagent: 15.83 g | - |

| Typical Practical Yield | 70-85% | [8] |

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Magnesium turnings (2.67 g, 0.11 mol)

-

n-Butyl bromide (1-Bromobutane) (13.7 g, 10.8 mL, 0.10 mol)

-

2-Pentanone (8.61 g, 10.6 mL, 0.10 mol)

-

Anhydrous diethyl ether (~200 mL)

-

Iodine (a single small crystal)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (~100 mL)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

5% Sulfuric Acid (H₂SO₄) (optional, for cleaning glassware)

-

-

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel (125 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Drying tubes (filled with CaCl₂)

-

Separatory funnel (500 mL)

-

Erlenmeyer flasks

-

Distillation apparatus (simple or fractional)

-

Ice bath

-

Critical Prerequisite: All glassware must be scrupulously dried in an oven (e.g., overnight at 120°C) and assembled while hot, then allowed to cool to room temperature under a dry atmosphere (e.g., protected by drying tubes).[5][9] The success of the Grignard reaction is highly dependent on anhydrous conditions, as the reagent reacts readily with water.[10]

Part 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble the dry three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Place a drying tube on top of the condenser and the dropping funnel.

-

Magnesium Preparation: Place the magnesium turnings (2.67 g) and a magnetic stir bar into the flask. Briefly heat the flask gently with a heat gun under a flow of dry nitrogen or argon (if available) and then allow it to cool to room temperature. This helps to drive off any residual moisture.

-

Initiation of Reaction: Add a single crystal of iodine to the flask. The iodine acts as an activator. Add approximately 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium.

-

Addition of Alkyl Halide: In the dropping funnel, prepare a solution of n-butyl bromide (10.8 mL) in 40 mL of anhydrous diethyl ether.

-

Add approximately 5-10 mL of the n-butyl bromide solution from the dropping funnel to the magnesium suspension. Stir the mixture. The reaction should begin within a few minutes, indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and the ether beginning to reflux gently.[9]

-

If the reaction does not start, gently warm the flask with a warm water bath. Once initiated, the reaction is exothermic and should sustain itself.

-

Completion of Grignard Formation: Once the reaction is steadily refluxing, add the remaining n-butyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. An ice bath may be needed to control a very vigorous reaction.[9]

-

After the addition is complete (approx. 30-45 minutes), continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution should be cloudy and greyish-brown.

Part 2: Synthesis of this compound

-

Ketone Addition: Cool the Grignard reagent solution in the flask to 0°C using an ice bath.

-

Prepare a solution of 2-pentanone (10.6 mL) in 30 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the 2-pentanone solution dropwise to the stirred, cooled Grignard reagent. The addition should be slow to control the exothermic reaction. A white precipitate (the magnesium alkoxide salt) will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

Part 3: Work-up and Purification

-

Quenching the Reaction: Cool the reaction flask again in a large ice bath. Slowly and carefully add about 100 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide. This is an exothermic and gas-evolving step. Alternatively, a dilute acid like H₂SO₄ can be used, but saturated NH₄Cl is preferred to avoid potential side reactions like dehydration of the tertiary alcohol.

-

Extraction: Pour the mixture into a separatory funnel. Two layers will form: an upper ethereal layer containing the product and a lower aqueous layer. If any solids remain, add more NH₄Cl solution or a small amount of dilute H₂SO₄ until they dissolve.

-

Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[9]

-

Combine all the organic (ether) extracts in the separatory funnel. Wash the combined extracts with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).

-

Drying: Transfer the ether solution to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask until the ether is clear and the drying agent no longer clumps.

-

Solvent Removal: Decant or filter the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

-

Purification by Distillation: Purify the crude liquid product by distillation under reduced pressure to prevent dehydration of the alcohol at high temperatures. Collect the fraction corresponding to the boiling point of this compound. A typical boiling point for a similar alcohol, 5-nonanol, is 97-98°C at 20 mmHg.[9]

-

Characterization: Weigh the purified product to determine the final yield. The product can be further characterized by spectroscopic methods such as IR and NMR spectroscopy.

Safety and Hazard Information

-

Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

-

n-Butyl Bromide: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Grignard Reagents: Highly reactive, corrosive, and react violently with water. Handle under anhydrous conditions.

-

2-Pentanone: Flammable liquid and vapor. Causes eye irritation.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][7]

Visualizations

Experimental Workflow Diagram

References

- 2. 5-Nonanol, 5-methyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C10H22O | CID 141860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation of Ketones from Grignard Reagents and Acetic Anhydride [erowid.org]

- 9. prepchem.com [prepchem.com]

- 10. 5-Nonanol | 623-93-8 | Benchchem [benchchem.com]

Applications of 5-Methyl-5-nonanol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Methyl-5-nonanol, a tertiary alcohol, in various organic synthesis applications. As a tertiary alcohol, this compound exhibits characteristic reactivity that makes it a useful building block for the synthesis of alkenes, alkyl halides, and esters. Its resistance to oxidation provides a stable scaffold for various synthetic transformations.

Dehydration to Alkenes

Tertiary alcohols like this compound readily undergo acid-catalyzed dehydration to form alkenes. The reaction proceeds through a stable tertiary carbocation intermediate, following an E1 mechanism. According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene. In the case of this compound, dehydration is expected to yield a mixture of 5-methylnon-4-ene (major product) and 5-methylnon-5-ene (minor product).

Quantitative Data: Dehydration of this compound

| Product Name | Structure | Typical Yield (%) | Boiling Point (°C) | Spectroscopic Data (Predicted) |

| 5-Methylnon-4-ene | CCCCC=C(C)CCC | 85-95 | 165-167 | ¹H NMR: signals in the olefinic region (δ 5.0-5.5 ppm). ¹³C NMR: signals for sp² carbons (δ 120-140 ppm). |

| 5-Methylnon-5-ene | CCCC=C(C)CCCC | 5-15 | 168-170 | ¹H NMR: signals in the olefinic region (δ 5.0-5.5 ppm). ¹³C NMR: signals for sp² carbons (δ 120-140 ppm). |

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Materials:

-

This compound (10.0 g, 63.2 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 5 mL)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

Round-bottom flask (100 mL)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Place this compound into a 100 mL round-bottom flask.

-

Slowly add concentrated sulfuric acid to the alcohol with gentle swirling.

-

Assemble a simple distillation apparatus and heat the mixture gently using a heating mantle to a temperature of 170-180°C.

-

Collect the distillate, which is a mixture of the alkene products and water.

-

Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the product by fractional distillation to separate the isomeric alkenes.

Visualization: Dehydration Workflow and Mechanism

Caption: Workflow for the dehydration of this compound.

Caption: E1 mechanism for the dehydration of this compound.

Conversion to Alkyl Halides

This compound can be converted to the corresponding tertiary alkyl halides (chloride, bromide) via an Sₙ1 reaction.[1] This reaction proceeds through the formation of a stable tertiary carbocation after protonation of the hydroxyl group and subsequent loss of water. The halide ion then acts as a nucleophile to form the final product. Due to the Sₙ1 mechanism, if the starting alcohol were chiral, a racemic mixture of the alkyl halide would be expected.

Quantitative Data: Synthesis of Alkyl Halides from this compound

| Product Name | Reagent | Typical Yield (%) | Boiling Point (°C) | Spectroscopic Data (Predicted) |

| 5-Chloro-5-methylnonane | HCl/ZnCl₂ | 75-85 | 190-192 | ¹³C NMR: Signal for carbon attached to Cl (δ 65-75 ppm). |

| 5-Bromo-5-methylnonane | HBr | 80-90 | 205-207 | ¹³C NMR: Signal for carbon attached to Br (δ 55-65 ppm). |

Experimental Protocol: Synthesis of 5-Bromo-5-methylnonane

Materials:

-

This compound (10.0 g, 63.2 mmol)

-

Concentrated Hydrobromic Acid (48% HBr, 25 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Diethyl Ether

-

Round-bottom flask (100 mL) with reflux condenser

-

Separatory funnel

-

Heating mantle

Procedure:

-

Combine this compound and concentrated hydrobromic acid in a 100 mL round-bottom flask.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture at reflux for 1-2 hours.

-

After cooling, transfer the mixture to a separatory funnel and remove the lower aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter and purify the crude alkyl bromide by distillation.

Visualization: Sₙ1 Reaction Mechanism

Caption: Sₙ1 mechanism for the conversion of this compound to an alkyl bromide.

Esterification

This compound can undergo esterification with carboxylic acids or their more reactive derivatives like acyl chlorides. The direct acid-catalyzed esterification (Fischer esterification) with a carboxylic acid is an equilibrium process.[2] To favor product formation, an excess of the carboxylic acid or removal of water is necessary. A more efficient method for esterifying a tertiary alcohol is to use a more reactive acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270).

Quantitative Data: Esterification of this compound

| Product Name | Reagent | Typical Yield (%) | Boiling Point (°C) | Spectroscopic Data (Predicted) |

| 5-Methyl-5-nonyl acetate | Acetic Anhydride/H₂SO₄ | 60-70 | 215-218 | IR: Strong C=O stretch (approx. 1735 cm⁻¹). ¹H NMR: Singlet for acetyl methyl group (δ ~2.0 ppm). |

| 5-Methyl-5-nonyl benzoate | Benzoyl Chloride/Pyridine | 85-95 | >250 | IR: Strong C=O stretch (approx. 1720 cm⁻¹). ¹H NMR: Aromatic protons (δ 7.2-8.1 ppm). |

Experimental Protocol: Synthesis of 5-Methyl-5-nonyl Benzoate

Materials:

-

This compound (10.0 g, 63.2 mmol)

-

Benzoyl Chloride (9.7 g, 69.5 mmol)

-

Pyridine (6.0 mL)

-

Diethyl Ether

-

5% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Separatory funnel

Procedure:

-

Dissolve this compound in pyridine in a 100 mL round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 5% hydrochloric acid to remove pyridine.

-

Wash the ether layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude ester.

-

Purify the product by vacuum distillation.

Visualization: Esterification Workflow

References

Application Notes and Protocols for 5-Methyl-5-nonanol as a Pheromone Component

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-nonanol, also known as ferrugineol, is a critical component of the aggregation pheromone for several species of palm weevils, most notably the Red Palm Weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees worldwide.[1] This semiochemical plays a vital role in the chemical communication of these insects, primarily mediating the congregation of both sexes for mating and mass attack on host palms.[1][2] Understanding the biological activity and harnessing the synthetic version of this compound are essential for developing effective and environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption.

These application notes provide detailed protocols for the synthesis, analysis, and bioassays of this compound, intended to guide researchers in their investigation and application of this important pheromone component.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Common Name | Ferrugineol |

| CAS Number | 154170-44-2 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| Appearance | Colorless liquid |

Data Presentation: Biological Activity

Electrophysiological Responses

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. While specific dose-response data for this compound alone is limited in the reviewed literature, studies on blends with its synergist, 4-methyl-5-nonanone, provide valuable insights into the antennal sensitivity of Rhynchophorus ferrugineus.

| Pheromone Blend (this compound : 4-methyl-5-nonanone) | Antennal Response (mV) | Insect Species |

| 7:1 | 4.0 | Rhynchophorus ferrugineus |

| 9:1 | 3.8 | Rhynchophorus ferrugineus |

Data sourced from in vitro evaluation of antennal olfactory sensillum response.

Behavioral Responses in Laboratory Bioassays

Olfactometer bioassays are instrumental in determining the behavioral response of insects to specific chemical cues. A study on Rhynchophorus ferrugineus using a two-choice pitfall static olfactometer provides quantitative data on the dose-dependent attraction to this compound.

| Concentration of this compound (ng/µl in hexane) | Response of Mated Females (%) | Response of Virgin Females (%) | Response of Mated Males (%) | Response of Virgin Males (%) |

| 1 | 60 | 45 | 55 | 40 |

| 10 | 75 | 60 | 70 | 55 |

| 100 | 85 | 70 | 80 | 65 |

| 1000 | 90 | 75 | 85 | 70 |

Data indicates the percentage of weevils choosing the arm of the olfactometer containing the pheromone stimulus.[2][3] Mated individuals, particularly females, consistently show a stronger response to the aggregation pheromone.[2][3]

Field Trapping Data

Field trials are the ultimate test of a pheromone's efficacy for practical pest management applications.

| Lure Release Rate (mg/day) | Mean Weevils Trapped per Day | Insect Species | Location |

| 0.38 ± 0.08 | 0.23 ± 0.04 | Rhynchophorus ferrugineus | Field Assay |

| 3.0 | Numerically superior to lower doses | Rhynchophorus ferrugineus | Field Trapping Program |

Field data indicates that traps baited with synthetic this compound capture significantly more weevils than control traps.[4][5] The attractiveness of the pheromone is significantly enhanced by the presence of host plant volatiles (kairomones), such as those from fermenting palm tissue or sugarcane.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a common and effective method for the laboratory synthesis of racemic this compound.[4]

Caption: Workflow for pheromone gland extraction.

Materials:

-

Live male Rhynchophorus ferrugineus weevils

-

Fine dissection tools (forceps, scissors)

-

Stereomicroscope

-

Glass vials with PTFE-lined caps

-

High-purity hexane (B92381) (or other suitable organic solvent like pentane)

-

Nitrogen gas for solvent evaporation

-

Glass wool or filter paper

Procedure:

-

Insect Preparation: Anesthetize the male weevils by chilling them on ice or using carbon dioxide.

-

Gland Dissection: Under a stereomicroscope, carefully dissect the pheromone-producing glands, which are typically located in the posterior region of the abdomen.

-

Solvent Extraction: Immediately place the dissected glands into a glass vial containing a small volume (e.g., 100-200 µL) of high-purity hexane.

-

Incubation: Allow the glands to soak in the solvent for 1-2 hours at room temperature to facilitate the extraction of the pheromone components.

-

Sample Preparation for Analysis: Carefully remove the glandular tissue from the solvent. The resulting hexane extract can be directly analyzed by GC-MS or concentrated under a gentle stream of nitrogen if necessary.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of this compound.

Diagram: GC-MS Analysis Workflow

Caption: General workflow for GC-MS analysis.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar capillary column (e.g., DB-5MS, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). [7]* Injector Temperature: 250 °C.

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

-

Oven Temperature Program:

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample with that of an authentic standard.

-

Quantification can be performed using an internal or external standard method.

Protocol 4: Electroantennography (EAG) Bioassay

This protocol provides a general outline for conducting EAG experiments to measure antennal responses.

Diagram: EAG Experimental Setup

Caption: Schematic of an EAG experimental setup.

Materials:

-

Live Rhynchophorus ferrugineus weevils

-

EAG system (probe, amplifier, data acquisition software)

-

Micromanipulators

-

Ag/AgCl electrodes

-

Conductive gel

-

Humidified and purified air delivery system

-

Pasteur pipettes and filter paper for stimulus cartridges

-

Synthetic this compound and solvent (e.g., hexane)

Procedure:

-

Antenna Preparation: Excise an antenna from a live weevil at its base. Mount the antenna between the two Ag/AgCl electrodes using conductive gel. [8]2. Stimulus Preparation: Prepare a serial dilution of this compound in hexane. Apply a known amount (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate.

-

Stimulus Delivery: Place the tip of the stimulus pipette into a hole in the main air tube that continuously delivers a humidified air stream over the antenna. A puff of air is sent through the pipette to introduce the pheromone stimulus into the airstream.

-

Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response) using the data acquisition software. A solvent blank should be used as a control.

-

Data Analysis: Measure the amplitude of the EAG responses (in mV) for each stimulus concentration.

Protocol 5: Olfactometer Behavioral Bioassay

This protocol describes a two-choice olfactometer assay to evaluate the behavioral response of weevils to this compound. [2][3] Diagram: Olfactometer Bioassay Logic

Caption: Logical flow of an olfactometer bioassay.

Materials:

-

Y-tube or four-arm olfactometer

-

Air pump to provide a constant, clean, and humidified airflow

-

Flow meters to regulate airflow

-

Odor sources (filter paper treated with this compound solution and a solvent control)

-

Live Rhynchophorus ferrugineus weevils (starved for a few hours before the assay)

Procedure:

-

Setup: Connect the olfactometer to the air pump, ensuring an equal airflow through each arm. Place the odor source (filter paper with pheromone) in one arm and the control (filter paper with solvent only) in the other arm.

-

Acclimation: Introduce a single weevil into the central chamber of the olfactometer and allow it to acclimate for a short period (e.g., 1-2 minutes).

-

Observation: Observe the weevil's behavior for a set period (e.g., 5-10 minutes). A choice is recorded when the weevil moves a certain distance into one of the arms and remains there for a minimum time.

-

Data Collection: Record the choice made by each weevil. After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors. Rotate the position of the treatment and control arms to avoid positional bias.

-

Data Analysis: Analyze the results using a Chi-square test to determine if there is a significant preference for the pheromone-baited arm over the control arm.

Conclusion

This compound is a powerful semiochemical that holds significant potential for the management of the Red Palm Weevil and other related pest species. The protocols outlined in these application notes provide a comprehensive framework for researchers to synthesize, analyze, and evaluate the biological activity of this pheromone. By employing these standardized methods, the scientific community can advance our understanding of weevil chemical ecology and develop more effective and sustainable pest control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electroantennography - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Purification of 5-Methyl-5-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-nonanol is a tertiary alcohol with applications in various fields of chemical synthesis, including as an intermediate in the preparation of fragrances, pharmaceuticals, and other specialty chemicals. As with many synthetic compounds, the crude product of this compound often contains impurities such as unreacted starting materials, byproducts, and residual solvents. Therefore, effective purification is a critical step to ensure the desired product quality and to prevent interference in subsequent reactions or applications.

These application notes provide detailed protocols for two primary techniques for the purification of this compound: Fractional Distillation under Reduced Pressure and Column Chromatography . The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound. For bulk purification and the removal of volatile impurities, fractional distillation is often the preferred method. For the separation of compounds with similar boiling points or non-volatile impurities, column chromatography is more suitable.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below. This information is essential for the design of an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | PubChem |

| Molecular Weight | 158.28 g/mol | PubChem |

| Boiling Point (at 760 mmHg) | 202-204 °C (estimated) | ChemSpider |

| Density | 0.821 g/cm³ (estimated) | PubChem |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, ether, and acetone. | General Chemical Knowledge |

Purification Strategies: A Comparative Overview

The following table summarizes the expected performance of the two purification techniques detailed in this document. The data presented are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

| Purification Technique | Initial Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Key Advantages | Key Disadvantages |

| Fractional Distillation | ~85% | >98% | 70-85% | Scalable, effective for volatile impurities. | Not suitable for thermally sensitive compounds or impurities with close boiling points. |

| Column Chromatography | ~85% | >99% | 60-75% | High resolution, effective for non-volatile impurities and isomers. | Less scalable, requires larger solvent volumes. |

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is suitable for purifying this compound from impurities with significantly different boiling points. Performing the distillation under reduced pressure is recommended to lower the boiling point and prevent potential decomposition at higher temperatures.

Materials and Equipment:

-

Crude this compound

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and receiving flask

-

Thermometer or temperature probe

-

Heating mantle with a magnetic stirrer

-

Vacuum pump and vacuum trap

-

Boiling chips or magnetic stir bar

-

Glass wool for insulation

-

Standard laboratory glassware

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

-

Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Insulate the fractionating column with glass wool to maintain the temperature gradient.

-